molecular formula C23H23N5O2S B2687670 N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-66-2

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2687670
CAS No.: 1021055-66-2
M. Wt: 433.53
InChI Key: BAJJBWPBRGCACH-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide, commonly known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of several enzymes that are crucial for cancer cell survival, making it a promising candidate for the development of new cancer treatments.

Scientific Research Applications

Anti-tubercular Activity

A study by Srinivasarao et al. (2020) involved the design, synthesis, and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the compounds tested, several showed significant activity, indicating the potential of such structures in developing anti-tubercular agents. Additionally, these compounds were found to be non-toxic to human cells, suggesting a favorable therapeutic index (Srinivasarao et al., 2020).

Antimicrobial and Antilipase Activity

Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities, including antimicrobial, antilipase, and antiurease activities. The study showcases the versatility of benzamide derivatives in targeting various biological pathways, further highlighting the potential for developing multifunctional therapeutic agents (Başoğlu et al., 2013).

Anti-Influenza Virus Activity

Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their fused heterocycles revealed significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential of benzamide derivatives in antiviral drug development. The study underscores the importance of structural modification in enhancing biological activity and provides a basis for further exploration in antiviral therapy (Hebishy et al., 2020).

Analgesic and Anti-inflammatory Activity

A study by Duendar et al. (2007) focused on the synthesis and evaluation of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, including their analgesic and anti-inflammatory activities. The research highlights the potential of benzamide derivatives in pain and inflammation management, offering insights into the development of new therapeutic agents with lower ulcerogenic effects compared to traditional NSAIDs (Duendar et al., 2007).

Properties

IUPAC Name

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c29-22(28-15-13-27(14-16-28)19-9-5-2-6-10-19)17-31-21-12-11-20(25-26-21)24-23(30)18-7-3-1-4-8-18/h1-12H,13-17H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJBWPBRGCACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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